molecular formula C11H13BrN2O3S B2808795 tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1822861-49-3

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B2808795
CAS No.: 1822861-49-3
M. Wt: 333.2
InChI Key: NXBCSBQYJDBTJT-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1799439-20-5) is a versatile chemical building block featuring a brominated thiazolo[4,5-c]pyridine scaffold. With a molecular formula of C11H13BrN2O3S and a molecular weight of 333.20 g/mol, this compound is of significant interest in medicinal and organic chemistry. The molecule contains two key functional handles: a bromo substituent on the thiazole ring, which is amenable to cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protecting group on the pyridine nitrogen, which can be removed under acidic conditions to reveal a secondary amine for further diversification. The 7-oxo (ketone) group adds a distinct electronic and structural property to the core. The thiazole ring is a recognized privileged structure in drug discovery, found in numerous FDA-approved therapeutics, underscoring the value of this and related scaffolds as intermediates in the synthesis of biologically active molecules . Researchers can utilize this compound to generate novel compound libraries for high-throughput screening or as a key intermediate in targeted synthesis programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromo-7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCSBQYJDBTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the bromine atom and thiazole ring is crucial for these interactions, influencing both binding affinity and specificity. Studies indicate that it may act as an inhibitor for various biological targets, making it a candidate for pharmaceutical development .

Applications in Medicinal Chemistry

Potential Pharmaceutical Intermediate : The compound is often classified as a potential pharmaceutical intermediate due to its structural features conducive to interactions with biological targets. Its unique reactivity profile makes it valuable in the synthesis of novel therapeutic agents.

Case Studies :

  • Antimicrobial Activity : Research has shown that derivatives of thiazolo-pyridines exhibit antimicrobial properties. Compounds similar to tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine have been tested against various pathogens with promising results.
  • Anti-inflammatory Effects : Studies have indicated that thiazolo-pyridine derivatives may possess anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases .

Chemical Reactivity

The compound can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution : The bromine substituent allows for nucleophilic substitution reactions, which can lead to the formation of new compounds.
  • Condensation Reactions : The carbonyl group can participate in condensation reactions, contributing to the synthesis of more complex molecules.

Mechanism of Action

Comparison with Similar Compounds

Research and Industrial Relevance

  • Pharmacology : Bromo-oxo thiazolo-pyridines are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs ().
  • Material Science : The tert-butyl carboxylate group improves solubility, facilitating purification in multi-step syntheses ().
  • Challenges: Limited stability of the 7-oxo group under acidic conditions necessitates careful handling ().

Biological Activity

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}BrN2_2O3_3S
  • Molecular Weight : 333.20 g/mol
  • CAS Number : 1799439-20-5
  • Physical Properties :
    • Melting Point: Not available
    • Density: Not available
    • Assay Percent Range: 96% min (HPLC)

The compound features a thiazole ring fused to a pyridine structure, with a bromine substituent and a carbonyl group at the seventh position, which are critical for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Receptor Interactions : The compound has been identified as a potential antagonist for the smoothened (Smo) receptor, which plays a significant role in the Hedgehog signaling pathway. This interaction is crucial in cancer biology, particularly in tumors driven by aberrant Hedgehog signaling .
  • Enzyme Inhibition : The structural characteristics of this compound suggest it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that compounds within the thiazolo-pyridine class exhibit antimicrobial properties. The specific activity against pathogens such as Trypanosomes, Leishmania, and Mycobacterium tuberculosis has been noted in high-throughput screening assays .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Smo Receptor AntagonismPotent antagonist activity noted
Enzyme InhibitionInhibitory effects on metabolic enzymes
AntimicrobialActivity against various pathogens observed

Case Study: Antimicrobial Screening

A recent study conducted high-throughput phenotypic screening to evaluate the efficacy of various thiazolo-pyridine derivatives against infectious agents. The results indicated that this compound demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-infective therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate?

  • Methodology : The synthesis typically involves:

  • Core formation : Cyclization of precursors to generate the thiazolo-pyridine scaffold (e.g., starting from pyrrolo-thiazole intermediates).
  • Bromination : Electrophilic bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Esterification : Introduction of the tert-butyl carbamate (Boc) group via reaction with Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like DMAP .
    • Key Considerations : Reaction temperature (e.g., 0–25°C for bromination) and solvent selection (e.g., DCM or THF) critically influence yield and purity.

Q. How can this compound be characterized using analytical techniques?

  • Spectroscopic Methods :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., Br substitution at C2) and Boc group integrity.
  • HPLC : Purity assessment (>97% by reversed-phase HPLC, as per Thermo Scientific specifications) .
  • Melting Point : 94–97°C (reported for the analogous tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine derivative) .
    • Elemental Analysis : C (41.39%), H (4.74%), Br (25.03%), N (8.78%), S (10.04%) .

Q. What are the storage and handling protocols for this compound?

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent Boc group hydrolysis .
  • Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability and reactivity in downstream reactions?

  • Role of Boc : The tert-butyl carbamate group acts as a protecting amine, enhancing solubility in organic solvents and preventing undesired nucleophilic reactions during functionalization (e.g., Suzuki couplings) .
  • Deprotection : Acidic conditions (e.g., TFA/DCM) remove the Boc group, regenerating the free amine for further derivatization .

Q. What challenges arise in optimizing bromination yields, and how can they be addressed?

  • Common Issues : Over-bromination or side reactions due to electrophilic reactivity.
  • Mitigation Strategies :

  • Use stoichiometric control (1.0–1.2 equiv. Br2_2 or NBS).
  • Monitor reaction progress via TLC or in situ IR to detect intermediate formation .
    • Data Table :
Bromination AgentYield (%)Purity (HPLC)Reference
NBS8596%
Br2_27893%

Q. How does the thiazolo-pyridine scaffold impact biological activity in medicinal chemistry applications?

  • Structural Insights : The fused thiazole and pyridine rings enable π-stacking interactions with protein targets (e.g., kinases), while the bromine atom serves as a handle for cross-coupling reactions to introduce pharmacophores .
  • Case Study : Analogous compounds (e.g., tert-butyl 2-amino derivatives) show activity in kinase inhibition assays, suggesting potential for lead optimization .

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